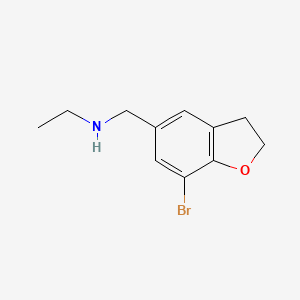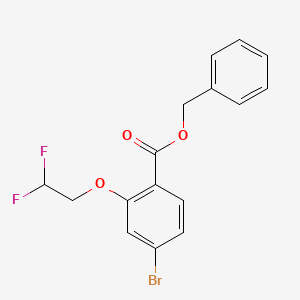
Benzyl 4-bromo-2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-bromo-2-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a 4-bromo-2-ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-ethoxybenzoate typically involves the esterification of 4-bromo-2-ethoxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-bromo-2-ethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 4-azido-2-ethoxybenzoate or 4-thio-2-ethoxybenzoate derivatives.
Oxidation: Formation of 4-bromo-2-carboxybenzoate.
Reduction: Formation of benzyl 4-bromo-2-ethoxybenzyl alcohol.
Scientific Research Applications
Benzyl 4-bromo-2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
- Benzyl 4-bromo-2-methoxybenzoate
- Benzyl 4-chloro-2-ethoxybenzoate
- Benzyl 4-bromo-2-hydroxybenzoate
Comparison: Benzyl 4-bromo-2-ethoxybenzoate is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and properties. Compared to Benzyl 4-bromo-2-methoxybenzoate, the ethoxy group in this compound provides greater flexibility in chemical modifications. The bromine atom allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 4-bromo-2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-15-10-13(17)8-9-14(15)16(18)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERDTDOUUGWRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8213764.png)




![2-Chloro-N-((2'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213791.png)
![2-Chloro-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213804.png)
![2-Chloro-N-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213810.png)
![2-Chloro-N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213824.png)
![2-Chloro-N-((4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213835.png)



